4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine
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Overview
Description
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,6-dichlorophenyl halide.
Attachment of the morpholine ring: The morpholine ring is attached to the pyrazine ring through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, resulting in altered cellular functions and responses.
Induction of oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine can be compared with other similar compounds, such as:
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}azepane: Similar structure but with an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
642085-81-2 |
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Molecular Formula |
C15H15Cl2N3O2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-2-1-3-13(17)11(12)10-22-15-9-18-14(8-19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7,10H2 |
InChI Key |
PTMINPKTVJJLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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